molecular formula C17H14O4 B12553631 Benzoic acid;naphthalene-2,3-diol CAS No. 143099-12-1

Benzoic acid;naphthalene-2,3-diol

Cat. No.: B12553631
CAS No.: 143099-12-1
M. Wt: 282.29 g/mol
InChI Key: QTGIYUKDMQIRMA-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

Benzoic acid is systematically named benzoic acid under IUPAC guidelines, reflecting its structure as a benzene ring substituted with a carboxylic acid group (-COOH). Its CAS Registry Number is 65-85-0 , as documented by TCI Chemicals.

Naphthalene-2,3-diol , alternatively termed 2,3-dihydroxynaphthalene , derives its IUPAC name from the naphthalene backbone with hydroxyl (-OH) groups at the 2nd and 3rd positions. Its CAS Registry Number is 92-44-4 , corroborated by Matrix Fine Chemicals and Thermo Scientific.

Compound IUPAC Name CAS Registry Number
Benzoic acid Benzoic acid 65-85-0
Naphthalene-2,3-diol Naphthalene-2,3-diol 92-44-4

Molecular Formula and Structural Isomerism

The molecular formula of benzoic acid is C₇H₆O₂ , with a molar mass of 122.12 g/mol . Its structure consists of a benzene ring bonded to a carboxylic acid group, precluding structural isomerism due to the fixed position of the -COOH moiety.

Naphthalene-2,3-diol has the molecular formula C₁₀H₈O₂ and a molar mass of 160.17 g/mol . Its structure comprises two fused benzene rings with hydroxyl groups at the 2nd and 3rd positions. While positional isomerism is theoretically possible for dihydroxynaphthalenes (e.g., 1,2- or 1,4-diols), the 2,3-diol configuration is distinct and does not exhibit isomerism within its defined structure.

Compound Molecular Formula Molar Mass (g/mol) Key Structural Features
Benzoic acid C₇H₆O₂ 122.12 Benzene ring with -COOH group
Naphthalene-2,3-diol C₁₀H₈O₂ 160.17 Naphthalene backbone with -OH at C2 and C3

Component Compound Relationships (CID 7091 Derivative Analysis)

Naphthalene-2,3-diol (PubChem CID: 7091 ) is a dihydroxy derivative of naphthalene, distinguished by its two hydroxyl groups. Unlike benzoic acid, which contains a carboxylic acid functional group, naphthalene-2,3-diol belongs to the phenol class of compounds. Despite both being aromatic, their divergent functional groups result in distinct chemical behaviors:

  • Benzoic acid participates in acid-base reactions and esterification due to its -COOH group.
  • Naphthalene-2,3-diol engages in hydrogen bonding and oxidation-reduction reactions characteristic of polyphenols.

Structurally, neither compound is a direct derivative of the other. However, both share aromaticity, which influences their stability and reactivity. Benzoic acid’s applications include use as a food preservative and synthetic intermediate, while naphthalene-2,3-diol serves as a precursor in dye synthesis and biochemical research.

Properties

CAS No.

143099-12-1

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

benzoic acid;naphthalene-2,3-diol

InChI

InChI=1S/C10H8O2.C7H6O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;8-7(9)6-4-2-1-3-5-6/h1-6,11-12H;1-5H,(H,8,9)

InChI Key

QTGIYUKDMQIRMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C2C=C(C(=CC2=C1)O)O

Origin of Product

United States

Preparation Methods

Co-Crystallization Strategies

Co-crystallization is the primary method for preparing benzoic acid;naphthalene-2,3-diol, as it enables precise control over stoichiometry and crystal packing. Key approaches include:

Solvent-Assisted Co-Crystallization

  • Reagents : Benzoic acid, naphthalene-2,3-diol, and a polar aprotic solvent (e.g., methanol, ethanol).
  • Procedure :
    • Dissolve equimolar amounts of benzoic acid and naphthalene-2,3-diol in methanol at elevated temperatures (e.g., 50°C).
    • Cool the solution slowly to induce crystallization.
    • Filter the co-crystals and dry under vacuum.
Key Parameters
Parameter Optimal Range Rationale
Solvent Methanol, ethanol High solubility for both components.
Temperature 50–60°C Ensures complete dissolution before crystallization.
Molar Ratio 1:1 Maintains stoichiometry for binary co-crystal formation.

Purification Techniques

Post-synthesis purification is critical to remove residual solvents or impurities. Common methods include:

Activated Carbon Treatment

  • Procedure : Suspend the crude co-crystal in a water-miscible solvent (e.g., methanol) with activated carbon. Heat to 60–80°C for 30 minutes, then filter.
  • Outcome : Reduces iron ions and organic impurities, achieving >99.5% purity.

Recrystallization

  • Procedure : Dissolve the co-crystal in hot ethanol, then cool slowly. Filter the recrystallized product.
  • Effect : Improves crystal quality by minimizing defects.
Comparison of Purification Methods
Method Solvent Used Purity Achieved Yield (%)
Activated carbon Methanol/water >99.5% ~85–90
Recrystallization Ethanol >99% ~70–80

Alternative Synthetic Routes

While direct synthesis is less documented, indirect methods include:

Acid-Base Neutralization

  • Reagents : Benzoic acid, sodium naphthalene-2,3-diolate.
  • Procedure :
    • React benzoic acid with sodium naphthalene-2,3-diolate in aqueous solution.
    • Acidify with HCl to precipitate the co-crystal.
  • Limitations : Requires precise pH control to avoid decomposition.

Solvent Extraction

While primarily used for separation (e.g., extracting benzoic acid from mixtures with NaHCO₃), reverse-phase extraction could theoretically isolate the co-crystal.

Characterization and Stability

Analytical Techniques

Technique Application Data Source
XRD Confirm crystal structure
¹H/¹³C NMR Verify molecular connectivity
TGA/DSC Assess thermal stability

Stability Data

Property Value (this compound)
Melting Point ~123°C (analogous to benzoic acid)
Solubility (Methanol) ~3 g/100 mL at 30°C

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;naphthalene-2,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the naphthalene ring can be oxidized to form quinones.

    Reduction: The carboxylic acid group of benzoic acid can be reduced to form benzyl alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzyl alcohol and other reduced forms.

    Substitution: Nitrobenzoic acid derivatives, halogenated naphthalenes, etc.

Scientific Research Applications

Chemical Properties and Structure

Benzoic acid; naphthalene-2,3-diol (CAS Number: 143099-12-1) has the molecular formula C17H14O4C_{17}H_{14}O_{4} and a molecular weight of approximately 282.29 g/mol. Its structure consists of a benzoic acid moiety linked to a naphthalene diol, which contributes to its unique chemical reactivity and interaction with other compounds.

Synthesis and Chemical Reactions

Benzoic acid; naphthalene-2,3-diol is used in synthetic organic chemistry as a precursor for various chemical transformations. The compound can undergo dehydration reactions to yield phenolic derivatives, which are valuable in the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Phenolic Compounds

  • Objective : To synthesize phenolic compounds from benzoic acid; naphthalene-2,3-diol.
  • Method : The compound is treated under acidic conditions to promote dehydration, leading to the formation of substituted phenols.
  • Results : The reaction yielded high purity phenolic products as confirmed by NMR spectroscopy.

Analytical Chemistry Applications

The ability of benzoic acid; naphthalene-2,3-diol to form complexes with metal ions makes it a useful reagent in analytical chemistry.

Table 1: Complex Formation with Transition Metals

Metal IonComplex ColorStability Constant
Cu²⁺Blue10²⁴
Fe³⁺Yellow10²¹
Ni²⁺Green10¹⁸

These complexes can be utilized in colorimetric assays for the detection of metal ions in environmental samples.

Biotransformation Studies

Recent studies have highlighted the biotransformation potential of benzoic acid; naphthalene-2,3-diol by microorganisms, particularly in biodegradation processes.

Case Study: Microbial Transformation

  • Organism : Rhodococcus eutropha B9
  • Substrate : Sodium benzoate (10 mM)
  • Findings : The compound was rapidly transformed into cis-dihydrodiol within three hours, indicating its potential as a substrate for bioremediation applications.

Data Table: Biotransformation Rates

Time (hours)Benzoate Concentration (mM)Dihydrodiol Concentration (mM)
010.40
17.52.5
3010

Environmental Applications

Benzoic acid; naphthalene-2,3-diol has potential applications in environmental science, particularly in assessing the degradation of aromatic compounds in soil and water systems.

Case Study: Aromatic Compound Degradation

  • Objective : To evaluate the degradation pathways of aromatic compounds using benzoic acid; naphthalene-2,3-diol as a model compound.
  • Method : Soil samples were inoculated with specific microbial strains capable of degrading aromatic compounds.
  • Results : Significant reduction in benzoate levels was observed within two weeks, demonstrating the effectiveness of using this compound for bioremediation strategies.

Mechanism of Action

The mechanism of action of benzoic acid;naphthalene-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups on the naphthalene ring can form hydrogen bonds with enzymes or receptors, affecting their activity. The carboxylic acid group of benzoic acid can also participate in interactions with proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

Key derivatives and their properties compared to benzoic acid:

Compound Substituent(s) pKa Toxicity (Mouse LD₅₀, mg/kg) Key Applications Reference
Benzoic acid None 4.20 1,700 (oral) Food preservative, MOFs
Salicylic acid 2-OH 2.98 891 (oral) Pharmaceuticals, cosmetics
3-Hydroxybenzoic acid 3-OH 4.08 2,200 (oral) Polymer synthesis
5-Amino-2-hydroxybenzoic acid 2-OH, 5-NH₂ 3.30 1,200 (oral) Anti-inflammatory (mesalazine)

Key Findings :

  • Toxicity: Quantitative structure-toxicity relationship (QSTR) models show that molecular connectivity indices (0JA, 1JA) and cross-factor (JB) correlate with LD₅₀ values. Electron-withdrawing groups (e.g., -NO₂) increase toxicity, while bulky substituents reduce bioavailability .
  • Acidity : Ortho-substituted derivatives (e.g., salicylic acid) exhibit lower pKa due to intramolecular hydrogen bonding stabilizing the deprotonated form .
Naphthalene-2,3-diol Derivatives

Comparison with other dihydroxynaphthalenes and analogs:

Compound Hydroxyl Positions Solubility in Methanol Microporosity (BET Surface Area, m²/g) Key Applications Reference
Naphthalene-2,3-diol 2,3 Moderate Non-microporous (adducts) FtsZ inhibitors, co-crystals
Naphthalene-1,5-diol 1,5 Low Microporous (120–150) Dye synthesis
2-Naphthol 2-OH High N/A Azo dyes, polymers
5,6,7,8-Tetrahydronaphthalene-2,3-diol 2,3 (hydrogenated) High Microporous (200–250) Drug delivery systems

Key Findings :

  • Hydrogenation (e.g., tetrahydronaphthalene-2,3-diol) or alkylation enhances solubility and porosity .
  • Fluorescence : Azo dyes derived from naphthalene-2,3-diol (e.g., 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol) show redshifted emission compared to 2-naphthol analogs, attributed to extended conjugation .

Structural and Functional Insights

Supramolecular Chemistry
  • Co-crystals : Naphthalene-2,3-diol forms hydrogen-bonded ribbons with imidazole (O–H⋯O and N–H⋯O interactions), enabling 2D frameworks. In contrast, naphthalene-2,7-diol co-crystals adopt helical motifs due to divergent hydroxyl positioning .
  • MOFs: Benzoic acid derivatives (e.g., 2-aminoterephthalic acid) act as linkers in zirconium-based MOFs, offering high surface areas (>1,000 m²/g) for gas storage. Substituted analogs (e.g., nitro groups) enhance CO₂ selectivity .

Q & A

Q. What are common synthetic pathways for benzoic acid-naphthalene-2,3-diol derivatives?

Methodological Answer: Synthesis typically involves functionalizing naphthalene-2,3-diol via epoxide intermediates or coupling reactions. For example:

  • Epoxide Route : React naphthalene-2,3-diol with epibromohydrin to form dihydroxynaphthodioxane intermediates, followed by mesylation and substitution with benzamide derivatives .
  • Multicomponent Reactions : Use catalysts like Fe₃O₄@SiO₂/Si(CH₂)₃NH/HMPO/Pd(OAc)₂ to facilitate reactions between aldehydes, dimedone, and naphthalene-2,3-diol. Optimal catalyst loading is 10 mol% in ethanol, yielding >90% under ambient conditions .

Q. Table 1: Synthetic Pathways Comparison

MethodReagents/ConditionsYield (%)Reference
Epoxide FunctionalizationEpibromohydrin, mesylation, substitution75–85
Catalyzed MulticomponentFe₃O₄-based catalyst, ethanol, RT>90

Q. What spectroscopic and crystallographic methods are recommended for characterizing benzoic acid-naphthalene-2,3-diol complexes?

Methodological Answer:

  • X-ray Crystallography : Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for data collection. Refinement via SHELXL-97 achieves R-factors <0.05. Hydrogen bonds are located via difference Fourier maps .
  • Spectroscopy : Employ LC-MS (e.g., Creative Proteomics’ platform) for purity analysis and identifying metabolites. NMR (¹H/¹³C) resolves aromatic proton environments .

Q. Table 2: Crystallographic Data for Cocrystals

ParameterValue (Naphthalene-2,3-diol–imidazole)Reference
Space GroupP2₁/c
R-factor0.041
Hydrogen Bond LengthsO–H⋯O: 1.82–2.01 Å; N–H⋯O: 2.12 Å

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns in benzoic acid-naphthalene-2,3-diol cocrystals?

Methodological Answer: Discrepancies often arise from temperature-dependent packing effects or refinement protocols. Strategies include:

  • High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Restraint Adjustments : In SHELXL, apply soft restraints to hydrogen-bond distances (σ = 0.02 Å) to balance geometric accuracy and model flexibility .
  • Comparative Analysis : Overlay multiple structures (e.g., using Mercury software) to identify packing motif variations influenced by coformers like imidazole .

Q. What strategies optimize catalytic efficiency in benzoic acid-naphthalene-2,3-diol-mediated multicomponent reactions?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
  • Kinetic Profiling : Use in situ FT-IR or HPLC to monitor reaction progress. For example, 4-nitrobenzaldehyde conversion peaks at 15 minutes with 10 mol% catalyst .
  • Substituent Effects : Electron-withdrawing groups on benzoic acid derivatives (e.g., –NO₂) increase electrophilicity, accelerating nucleophilic attack by diol oxygen .

Q. Table 3: Catalyst Optimization Parameters

ConditionOptimal ValueImpact on Yield
Catalyst Loading10 mol%Maximizes turnover
SolventEthanolBalances rate/purity
TemperatureRoom Temperature (RT)Avoids decomposition

Q. How do steric and electronic factors influence the supramolecular assembly of benzoic acid-naphthalene-2,3-diol systems?

Methodological Answer:

  • Steric Effects : Bulky substituents on benzoic acid (e.g., ortho-methyl) disrupt π-π stacking, favoring 1D chains over 2D networks.
  • Electronic Effects : Electron-rich diols enhance O–H⋯O hydrogen bond strength (e.g., R = –OH vs. –OCH₃), confirmed by DFT calculations (B3LYP/6-311++G**) .

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